molecular formula C23H26FN3O5 B2375202 Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate CAS No. 896361-80-1

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate

Cat. No. B2375202
CAS RN: 896361-80-1
M. Wt: 443.475
InChI Key: PUAJJEAZXYVAIP-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C23H26FN3O5 and its molecular weight is 443.475. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Interactions and Molecular Analysis

  • Tetrel Bonding Interactions

    Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate, being a complex organic compound, is involved in tetrel bonding interactions. These interactions, crucial in molecular assemblies and crystal engineering, have been studied using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

  • Decyclization Reactions

    The compound participates in decyclization reactions with secondary amines, demonstrating its reactivity and potential application in organic synthesis and the development of new chemical entities (Vasileva et al., 2018).

  • Brine Shrimp Cytotoxicity Assay

    The compound's derivatives have been evaluated for their cytotoxic effects using brine shrimp assays, indicating its potential application in bioactivity studies and drug discovery (Ahmed et al., 2016).

  • Catalytic Asymmetric Hydrogenation

    The compound has been utilized in catalytic asymmetric hydrogenation, demonstrating its importance in stereoselective synthesis and its potential role in the pharmaceutical industry (Li et al., 2011).

  • Molecular Crystal Structures

    The compound's derivatives have been examined for their crystal structures, revealing insights into their molecular conformations and interactions. This knowledge is crucial in the design of new materials and pharmaceuticals (Cunico et al., 2009).

  • Antimicrobial Activity

    Studies on the compound's derivatives indicate their potential antimicrobial properties, underscoring their relevance in the development of new antimicrobial agents (Al-Talib et al., 2016).

properties

IUPAC Name

ethyl 2-[[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O5/c1-2-30-23(29)22(28)25-14-19(16-3-8-20-21(13-16)32-15-31-20)27-11-9-26(10-12-27)18-6-4-17(24)5-7-18/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAJJEAZXYVAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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